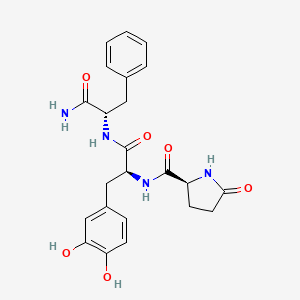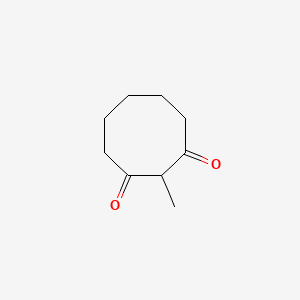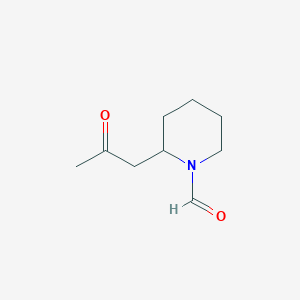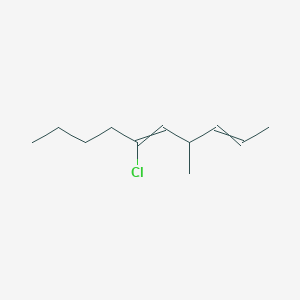
6-Chloro-4-methyldeca-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-methyldeca-2,5-diene is an organic compound characterized by the presence of a chlorine atom and a methyl group attached to a deca-diene structure. This compound is part of the conjugated diene family, which is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyldeca-2,5-diene can be achieved through various methods, including:
Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halide (HX) from an allylic halide using a strong base.
Dehydration of Alcohols: This method involves the removal of water from alcohols under acidic conditions.
Industrial Production Methods
Industrial production of conjugated dienes like this compound often involves the use of catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-methyldeca-2,5-diene undergoes several types of chemical reactions, including:
Diels-Alder Reaction: This reaction involves the cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.
Electrophilic Addition: This reaction involves the addition of electrophiles to the double bonds of the diene.
Common Reagents and Conditions
Diels-Alder Reaction: Typically requires a conjugated diene and a dienophile, often under thermal conditions.
Electrophilic Addition: Common reagents include halogens (e.g., Br2) and hydrogen halides (e.g., HCl).
Major Products Formed
Diels-Alder Reaction: Produces cyclohexene derivatives.
Electrophilic Addition: Produces halogenated alkenes and alkanes.
Applications De Recherche Scientifique
6-Chloro-4-methyldeca-2,5-diene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-methyldeca-2,5-diene involves its reactivity as a conjugated diene. The compound can participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene component . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
Isoprene (2-methyl-1,3-butadiene): Another conjugated diene used in polymer synthesis.
Chloroprene (2-chloro-1,3-butadiene): A chlorinated diene with industrial applications.
Uniqueness
6-Chloro-4-methyldeca-2,5-diene is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
66583-99-1 |
|---|---|
Formule moléculaire |
C11H19Cl |
Poids moléculaire |
186.72 g/mol |
Nom IUPAC |
6-chloro-4-methyldeca-2,5-diene |
InChI |
InChI=1S/C11H19Cl/c1-4-6-8-11(12)9-10(3)7-5-2/h5,7,9-10H,4,6,8H2,1-3H3 |
Clé InChI |
QIDDZRSUFNLBHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CC(C)C=CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
phosphanium bromide](/img/structure/B14465858.png)

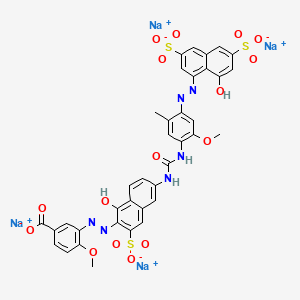
![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
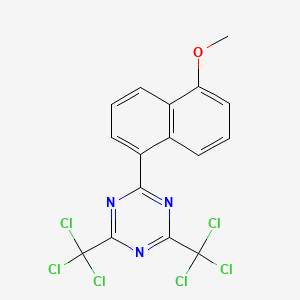
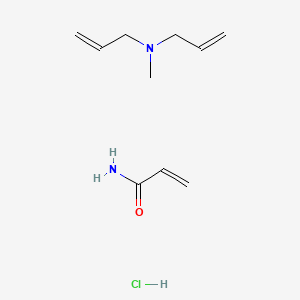

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
